What is 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A?
What is 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A?
An In-depth Technical Guide on 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A
Executive Summary: Initial research indicates that the compound of interest for researchers and drug development professionals is likely 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A , a key synthetic intermediate in the production of the semisynthetic aminoglycoside antibiotic, amikacin. The nomenclature "5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A" as specified in the topic is not commonly found in scientific literature, and the protection of the amino groups at the 3 and 6' positions is the standard and critical step for the regioselective synthesis of amikacin. This guide will, therefore, focus on the properties, synthesis, and application of 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A.
Kanamycin A is a broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1][2] However, its clinical efficacy can be limited by bacterial resistance mechanisms. To overcome this, semisynthetic derivatives like amikacin were developed.[3][4] The synthesis of amikacin from kanamycin A requires the strategic use of protecting groups to achieve selective acylation.[3][4]
The Role of 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A
3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A is a crucial intermediate in the synthesis of amikacin. The benzyloxycarbonyl (Cbz) groups serve to protect the amino functionalities at the 3 and 6' positions of the kanamycin A molecule. This protection prevents these sites from reacting during the subsequent acylation step, thereby directing the acylation to the desired 1-amino group of the 2-deoxystreptamine ring. This regioselectivity is paramount for the successful synthesis of amikacin.[5][6][7]
Quantitative Data
As 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A is a synthetic intermediate and not a final drug product, extensive quantitative data on its biological activity (e.g., MIC, IC50) is not available in the public domain. The relevant quantitative data pertains to the parent compound, Kanamycin A, and the final product, Amikacin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.50 |
| 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A | C₃₄H₄₈N₄O₁₅ | 752.76 |
| Amikacin | C₂₂H₄₃N₅O₁₃ | 585.60 |
Experimental Protocols
The synthesis of amikacin from kanamycin A involving the 3,6'-di-N-benzyloxycarbonyl intermediate can be broadly divided into three key stages: selective protection, acylation, and deprotection.
Synthesis of 3,6'-Di(N-Benzyloxycarbonyl) Kanamycin A
This procedure involves the selective protection of the amino groups at the 3 and 6' positions of kanamycin A.
Materials:
-
Kanamycin A sulfate
-
Benzyl chloroformate
-
Sodium carbonate
-
Acetone
-
Water
-
Hydrochloric acid (1M)
Protocol:
-
A solution of benzyl chloroformate (16.7 mmol) in acetone (10 mL) is added dropwise at 0°C to a mixture of kanamycin A monosulfate (3.43 mmol) and a saturated aqueous solution of sodium carbonate (26.7 mL).[8]
-
The reaction mixture is stirred at 0°C for 2 hours, and then at room temperature for 8 hours.[8]
-
The resulting precipitate is collected by filtration.[8]
-
The precipitate is suspended in 1M HCl (70 mL) and stirred for 30 minutes.[8]
-
The solid is again collected by filtration, washed with water, and dried under vacuum over P₂O₅ to yield 1,3,6′,3″-tetra-N-Cbz-kanamycin A.[8] (Note: This reference describes tetra-protection. For di-protection, the stoichiometry of benzyl chloroformate would be adjusted accordingly, a common practice in selective protection strategies for aminoglycosides.)
Acylation of 3,6'-Di-N-benzyloxycarbonyl Kanamycin A
This step introduces the L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.
Materials:
-
3,6'-Di-N-benzyloxycarbonyl Kanamycin A
-
L-(-)-4-Benzyloxycarbonylamino-2-hydroxybutyric acid succinimidyl ester
-
Deionized water
-
Methylene chloride
-
Ammonia solution (3N)
Protocol:
-
50 g of 3,6'-di-N-benzyloxy-kanamycin A is suspended in 1500 ml of deionized water.[5]
-
The pH is adjusted to approximately 6.0 with acetic acid to achieve a complete solution.[5]
-
At room temperature, 25 g of L-(-)-4-benzyloxycarbonylamino-2-hydroxybutyric acid succinimidyl ester in 1000 ml of methylene chloride is added.[5]
-
The mixture is stirred vigorously for 2 hours and then left to stir overnight.[5]
-
After separating the organic phase, the pH of the aqueous phase is adjusted with 3N ammonia solution to precipitate the product.[5]
-
The white precipitate is filtered, washed with water, and dried under vacuum.[5]
Deprotection to Yield Amikacin
The final step involves the removal of the Cbz protecting groups.
Materials:
-
The product from the acylation step
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 2.5%)
-
Methanol
-
Formic acid or hydrogen gas
Protocol:
-
The acylated and protected kanamycin derivative is dissolved in methanol.[8]
-
The Cbz groups are removed by hydrogenolysis, either by bubbling hydrogen gas through the mixture or by the addition of a hydrogen donor like formic acid at room temperature.[5][8]
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the catalyst is removed by filtration through celite.[8]
-
The filtrate is concentrated under vacuum, and the crude amikacin is then purified by chromatography.[5]
Visualizations
Synthetic Workflow for Amikacin
Caption: Synthetic pathway for Amikacin production from Kanamycin A.
Logical Relationship of Components
Caption: Relationship between Kanamycin A, the protected intermediate, and Amikacin.
References
- 1. 6'-N-Cbz-kanamycin A | 40372-09-6 | AC18492 | Biosynth [biosynth.com]
- 2. zellbio.eu [zellbio.eu]
- 3. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DD283564A5 - PROCESS FOR THE SYNTHESIS OF AMIKACIN - Google Patents [patents.google.com]
- 6. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 7. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 8. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
